7,9-Dichloro-6H-indolo[2,3-b]quinoxaline
Description
7,9-Dichloro-6H-indolo[2,3-b]quinoxaline is a halogenated derivative of the indoloquinoxaline scaffold, a fused heterocyclic system comprising an indole and a quinoxaline ring. Indoloquinoxalines are known for their planar aromatic structure, enabling DNA intercalation and interactions with biological targets, making them valuable in medicinal chemistry and materials science .
Properties
CAS No. |
75907-81-2 |
|---|---|
Molecular Formula |
C14H7Cl2N3 |
Molecular Weight |
288.1 g/mol |
IUPAC Name |
7,9-dichloro-6H-indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C14H7Cl2N3/c15-7-5-8-12(9(16)6-7)19-14-13(8)17-10-3-1-2-4-11(10)18-14/h1-6H,(H,18,19) |
InChI Key |
YDUWMXJTLKWJGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C(=CC(=C4)Cl)Cl)NC3=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The electronic properties of indoloquinoxalines are highly dependent on substituents. For example:
- 6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline exhibits the highest HOMO energy level (-5.12 eV) and the lowest band gap (2.65 eV) among derivatives, attributed to the electron-donating methoxy group .
- 3-Chloro-6H-indolo[2,3-b]quinoxaline (Entry 13 in ) shows distinct IR peaks at 3381 cm⁻¹ (N-H stretch) and 764 cm⁻¹ (C-Cl vibration), with a molecular weight of 253.7 g/mol.
- 9-Fluoroindolo[2,3-b]quinoxaline derivatives with triazole substituents demonstrate enhanced bioactivity due to fluorine’s electronegativity and lipophilicity .
*Calculated based on C₁₄H₇Cl₂N₃.
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